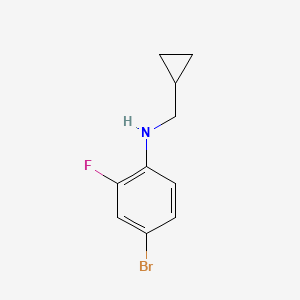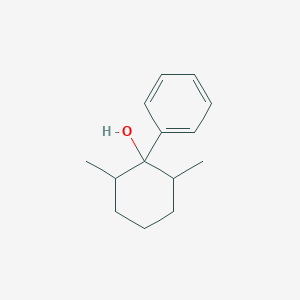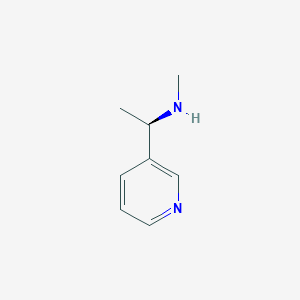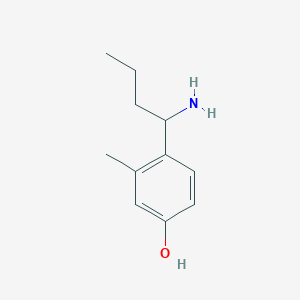
4-(1-Aminobutyl)-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminobutyl)-3-methylphenol is an organic compound that belongs to the class of aromatic amines It consists of a phenol group substituted with a 1-aminobutyl group at the para position and a methyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobutyl)-3-methylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylphenol with 1-bromobutane, followed by the reduction of the resulting 4-(1-bromobutyl)-3-methylphenol to this compound using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and optimized reaction parameters, such as temperature and pressure, are employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminobutyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(1-Aminobutyl)-3-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Aminobutyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminobutyl)phenol: Lacks the methyl group at the meta position.
3-Methyl-4-aminophenol: Has the amino group directly attached to the aromatic ring without the butyl chain.
4-(1-Aminobutyl)-2-methylphenol: The methyl group is at the ortho position instead of the meta position.
Uniqueness
4-(1-Aminobutyl)-3-methylphenol is unique due to the specific positioning of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(1-aminobutyl)-3-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-3-4-11(12)10-6-5-9(13)7-8(10)2/h5-7,11,13H,3-4,12H2,1-2H3 |
InChI Key |
ARUXPZOFLKFFFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid](/img/structure/B13248366.png)

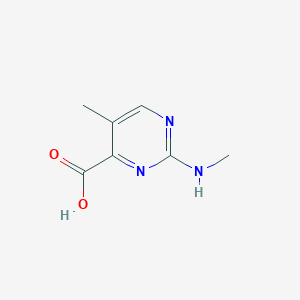
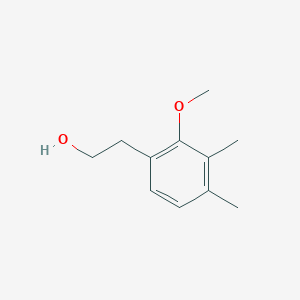
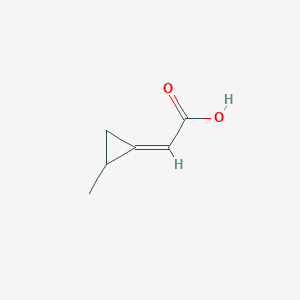
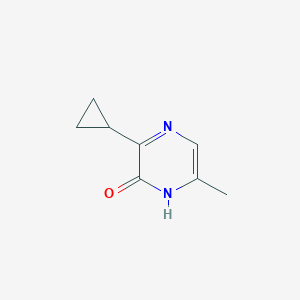
![4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine](/img/structure/B13248412.png)
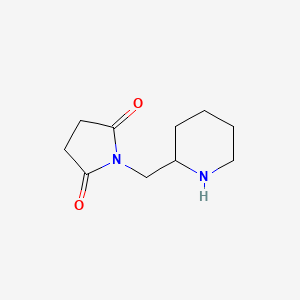
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13248423.png)
